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Introduction

The degradation of elastin, a critical extracellular matrix protein responsible for tissue elasticity,
releases bioactive peptides known as elastokines.[1][2][3] These peptides, including the well-
characterized hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), are not merely inert byproducts
but active signaling molecules implicated in a range of physiological and pathological
processes such as aging, cancer progression, atherosclerosis, and inflammation.[1][2][3][4][5]
The palmitoylated form of this peptide, Pal-VGVAPG, exhibits enhanced skin penetration and
stability, making it a subject of significant interest in dermatology and pharmacology.[6][7] This
technical guide provides a comprehensive overview of the interaction between Pal-VGVAPG
and its primary receptor, the Elastin Receptor Complex (ERC), detailing the molecular
mechanisms, signaling sequelae, and the experimental methodologies used to elucidate these
interactions.

The Elastin Receptor Complex (ERC)

The Elastin Receptor Complex is a heterotrimeric cell surface receptor that plays a pivotal role
in mediating the biological effects of elastokines.[3][4][8][9][10]
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Composition of the ERC

The ERC is composed of three main subunits:

 Elastin Binding Protein (EBP): A 67 kDa peripheral protein that is a spliced, enzymatically
inactive variant of 3-galactosidase.[1][4][11] It is the primary binding site for elastokines
containing the xGxxPG consensus sequence, such as VGVAPG.[4][8][11] EBP possesses
two distinct binding sites: one for elastin peptides and another for galactosugars.[1]

» Protective Protein/Cathepsin A (PPCA): A 55 kDa protein that associates with EBP and
Neuraminidase-1.[1][4][8]

o Neuraminidase-1 (NEU1): A 61 kDa transmembrane sialidase that is catalytically activated
upon elastokine binding to EBP.[1][4][8] NEU1 activation is essential for the transduction of
downstream signals.[11][12]

Pal-VGVAPG and its Interaction with the ERC

The VGVAPG sequence is a repeating motif found in tropoelastin, the precursor to elastin.[11]
[13] Its interaction with the ERC is a critical step in initiating a cascade of cellular responses.
The palmitoyl moiety of Pal-VGVAPG enhances its lipophilicity, facilitating its passage through
the skin's lipid barrier and interaction with cell membranes.[6]

Binding Mechanism

The VGVAPG peptide adopts a type VIII B-turn structure, which is crucial for its recognition and
binding to the EBP subunit of the ERC.[4][8][14] Molecular modeling and site-directed
mutagenesis studies have identified key amino acid residues on EBP that are critical for this
interaction:

e GIn-97 and Asp-98: These residues are involved in defining the binding pocket for VGVAPG.
[6][11]

e Leu-103, Arg-107, and Glu-137: These residues are thought to directly interact with the
VGVAPG peptide, stabilizing the complex.[11]

Binding of galactosugars, such as lactose, to a separate site on EBP can induce a
conformational change that leads to the release of bound elastokines and the dissociation of

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2016.00032/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8873114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8873114/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.815356/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543015/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2016.00032/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2016.00032/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8873114/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.815356/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2016.00032/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8873114/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.815356/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543015/
https://academic.oup.com/cardiovascres/article/102/1/118/525905
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3806616/
https://www.benchchem.com/product/b10827305
https://pmc.ncbi.nlm.nih.gov/articles/PMC8873114/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.815356/full
https://pubmed.ncbi.nlm.nih.gov/15148686/
https://www.benchchem.com/product/b10827305
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543015/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

EBP from the complex, thereby inhibiting ERC-mediated signaling.[1][8][11]

Quantitative Data on Pal-VGVAPG-ERC Interaction

While extensive qualitative data exists, specific high-affinity binding constants for the Pal-

VGVAPG peptide with the complete ERC are not readily available in the literature. However,

functional assays provide insights into the effective concentrations required to elicit biological

responses.
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Downstream Signaling Pathways
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The binding of Pal-VGVAPG to the ERC initiates a series of intracellular signaling events,
primarily driven by the activation of NEU1.[12] These pathways are crucial for the diverse
biological effects attributed to elastokines.

Key Signhaling Cascades

Several key signaling pathways have been identified downstream of ERC activation:

o Gai Protein-Coupled Signaling: The ERC is thought to couple to Gai proteins, leading to
downstream effector activation.[10][17]

 MAPK/ERK Pathway: Activation of the Ras-Raf-MEK-ERK1/2 cascade is a common
outcome of ERC stimulation, leading to changes in gene expression, including the
upregulation of matrix metalloproteinases (MMPs).[1][10]

o PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is also activated,
playing a role in cell survival and proliferation.[17][18]

e PI3Ky and ROS Production: In monocytes, the activation of PI3Ky and neuraminidase is
involved in reactive oxygen species (ROS) production and cell migration.[12]

e PLC and NF-kB Signaling: The activation of Phospholipase C (PLC) and the subsequent
activation of the transcription factor NF-kB are implicated in the immune modulatory
functions of the ERC.[18]

o Receptor Transactivation: NEU1-mediated desialylation of other cell surface receptors, such
as the insulin receptor, can modulate their activity, suggesting a mechanism for receptor
crosstalk.[13][17]

Visualization of Signaling Pathways

Caption: Signaling pathways activated by Pal-VGVAPG binding to the ERC.

Experimental Protocols

A variety of experimental techniques are employed to study the interaction between Pal-
VGVAPG and the ERC and its downstream consequences.
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Binding and Interaction Studies

Homology Modeling and Docking: Computational modeling is used to predict the three-
dimensional structure of EBP and simulate the docking of the VGVAPG peptide to identify
potential binding sites and key interacting residues.[11]

Site-Directed Mutagenesis: To validate the predictions from molecular modeling, specific
amino acid residues in the EBP are mutated.[11] The effect of these mutations on VGVAPG
binding and subsequent signaling is then assessed.[11]

Co-immunoprecipitation: This technique can be used to study the interaction between the
subunits of the ERC and to determine if Pal-VGVAPG binding influences these interactions.

Signaling Pathway Analysis

Luciferase Reporter Assays: To quantify the activation of specific signaling pathways, cells
are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control
of a promoter that is responsive to a particular transcription factor (e.g., AP-1, which is
downstream of the ERK pathway).[11] An increase in luciferase activity upon treatment with
Pal-VGVAPG indicates pathway activation.[11]

Western Blotting: This method is used to detect the phosphorylation and thus activation of
key signaling proteins such as ERK, Akt, and others.

Pharmacological Inhibition: Specific inhibitors of signaling molecules (e.g., neuraminidase
inhibitors like DANA, PI3K inhibitors) are used to confirm the involvement of these pathways
in the observed cellular responses to Pal-VGVAPG.[12]

Cellular Response Assays

Chemotaxis Assays: Modified Boyden chambers are used to assess the migratory response
of cells, such as fibroblasts or monocytes, towards a gradient of Pal-VGVAPG.[6][10]

Cell Proliferation Assays: Techniques like MTT or BrdU incorporation assays are used to
measure the effect of Pal-VGVAPG on cell proliferation.

o Gene Expression Analysis (QPCR): Quantitative polymerase chain reaction is used to

measure changes in the mRNA levels of genes that are regulated by ERC signaling, such as
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MMPs and their tissue inhibitors (TIMPS).[6][15]

o siRNA Knockdown: To confirm the role of a specific protein, such as EBP, in mediating the
effects of Pal-VGVAPG, small interfering RNA (siRNA) can be used to silence the expression
of the corresponding gene.[6][15]

Experimental Workflow Visualization

Caption: A general experimental workflow for studying Pal-VGVAPG-ERC interaction.

Conclusion and Future Directions

The interaction between Pal-VGVAPG and the Elastin Receptor Complex is a complex process
that triggers a multitude of intracellular signaling pathways, leading to diverse cellular
responses. This interaction holds significant therapeutic potential, particularly in the fields of
dermatology, wound healing, and the treatment of diseases associated with extracellular matrix
remodeling.

Future research should focus on:

o Determining high-resolution structures of the ERC in complex with Pal-VGVAPG to provide a
more detailed understanding of the binding interface.

» Elucidating the precise stoichiometry and spatial arrangement of the ERC subunits within the
plasma membrane.

o Further dissecting the crosstalk between the ERC and other cell surface receptors to
understand the integrated cellular response to elastokines.

o Developing specific antagonists and agonists for the ERC to modulate its activity for
therapeutic benefit.

A deeper understanding of the Pal-VGVAPG-ERC interaction will undoubtedly pave the way for
the development of novel therapeutic strategies targeting the complex biology of elastin-
derived peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | The Elastin Receptor Complex: A Unique Matricellular Receptor with High Anti-
tumoral Potential [frontiersin.org]

2. The role of elastin-derived peptides in human physiology and diseases - PubMed
[pubmed.ncbi.nim.nih.gov]

3. Elastin Fragmentation and the Elastin Receptor Complex in Aging Blood Vessels — Fight
Aging! [fightaging.org]

4. The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related
Vascular Diseases - PMC [pmc.ncbi.nim.nih.gov]

5. Elastin-Derived Peptides in the Central Nervous System: Friend or Foe - PMC
[pmc.ncbi.nlm.nih.gov]

6. Pal-VGVAPG (acetate) | Benchchem [benchchem.com]
7. pubs.acs.org [pubs.acs.org]

8. Frontiers | The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-
Related Vascular Diseases [frontiersin.org]

9. researchgate.net [researchgate.net]
10. researchgate.net [researchgate.net]

11. Interaction between the Elastin Peptide VGVAPG and Human Elastin Binding Protein -
PMC [pmc.ncbi.nim.nih.gov]

12. academic.oup.com [academic.oup.com]

13. Elastin-Derived Peptides Are New Regulators of Insulin Resistance Development in Mice
- PMC [pmc.ncbi.nlm.nih.gov]

14. Structural characterization of VGVAPG, an elastin-derived peptide - PubMed
[pubmed.ncbi.nim.nih.gov]

15. Impact of Elastin-Derived Peptide VGVAPG on Matrix Metalloprotease-2 and -9 and the
Tissue Inhibitor of Metalloproteinase-1, -2, -3 and -4 mRNA Expression in Mouse Cortical
Glial Cells In Vitro - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10827305?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2016.00032/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2016.00032/full
https://pubmed.ncbi.nlm.nih.gov/31295577/
https://pubmed.ncbi.nlm.nih.gov/31295577/
https://www.fightaging.org/archives/2022/03/elastin-fragmentation-and-the-elastin-receptor-complex-in-aging-blood-vessels/
https://www.fightaging.org/archives/2022/03/elastin-fragmentation-and-the-elastin-receptor-complex-in-aging-blood-vessels/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8873114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8873114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9560920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9560920/
https://www.benchchem.com/product/b10827305
https://pubs.acs.org/doi/10.1021/acsabm.4c01816
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.815356/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.815356/full
https://www.researchgate.net/publication/20323187_The_Elastin_Receptor_A_Galactoside-Binding_Protein
https://www.researchgate.net/figure/Elastin-derived-peptides-increase-the-invasive-capacity-of-invasive-lung-tumor-cell-lines_fig1_221878074
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543015/
https://academic.oup.com/cardiovascres/article/102/1/118/525905
https://pmc.ncbi.nlm.nih.gov/articles/PMC3806616/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3806616/
https://pubmed.ncbi.nlm.nih.gov/15148686/
https://pubmed.ncbi.nlm.nih.gov/15148686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6313372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6313372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6313372/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 16. Elastin-derived peptide VGVAPG decreases differentiation of mouse embryo fibroblast
(3T3-L1) cells into adipocytes - PMC [pmc.ncbi.nim.nih.gov]

e 17. researchgate.net [researchgate.net]
o 18. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Pal-VGVAPG elastin receptor complex interaction].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10827305#pal-vgvapg-elastin-receptor-complex-
interaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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